molecular formula C19H23N3O4 B094615 4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone CAS No. 17766-77-7

4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone

Cat. No. B094615
CAS RN: 17766-77-7
M. Wt: 357.4 g/mol
InChI Key: FCSIXXHVPJCRTN-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as PPTMK, is a chemical compound that has been subject to scientific research due to its potential applications in medicine. PPTMK is a ketone that belongs to the class of piperazine derivatives, and it has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antiallergic Activity

Nishikawa et al. (1989) synthesized a series of acrylamide derivatives, including compounds related to 4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, and found several of these compounds to exhibit potent antiallergic activities. They demonstrated inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase, suggesting potential use in allergy treatment (Nishikawa et al., 1989).

Synthesis of Analogs

Saleh et al. (1994) demonstrated the synthesis of 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines as analogs of both quinolizidine and piperazine drugs, highlighting the versatility of amino ketone structures related to 4-(2-Pyridyl)piperazinyl compounds (Saleh et al., 1994).

Solid Phase Synthesis

Hird et al. (1997) explored the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, demonstrating the utility of piperazine in attaching ketones for synthesis, which could include derivatives of 4-(2-Pyridyl)piperazinyl compounds (Hird et al., 1997).

Mass Spectrometric Studies

Herzig et al. (1977) conducted mass spectrometric investigations of phenyl-pyridyl-ketones, providing insights into the fragmentation patterns of compounds structurally related to 4-(2-Pyridyl)piperazinyl ketones (Herzig et al., 1977).

Reactivity in Metal Chemistry

Papaefstathiou et al. (2001) studied the reactivity of di-2-pyridyl ketone with Ni(O2CMe)(2).4H2O, leading to insights into the use of pyridyl ketones in the formation of high-spin molecules, potentially applicable to materials science and magnetism research (Papaefstathiou et al., 2001).

Enantioselective Alkynylation

Tanaka et al. (2010) investigated the enantioselective alkynylation of ketones with trimethoxysilylalkynes, demonstrating the potential for synthesizing chiral tertiary propargylic alcohols from acetylpyridine, relevant to the field of asymmetric synthesis (Tanaka et al., 2010).

Synthesis of Piperazine Derivatives

Qiao et al. (2011) used piperazine-based derivatives for peptide carboxyl group derivatization, enhancing signal detection in mass spectrometry. This research demonstrates the potential use of piperazine derivatives, like 4-(2-Pyridyl)piperazinyl ketones, in proteomics and analytical chemistry (Qiao et al., 2011).

properties

CAS RN

17766-77-7

Product Name

4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C19H23N3O4/c1-24-15-12-14(13-16(25-2)18(15)26-3)19(23)22-10-8-21(9-11-22)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3

InChI Key

FCSIXXHVPJCRTN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3

Other CAS RN

17766-77-7

solubility

53.6 [ug/mL]

synonyms

1-(2-Pyridyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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